3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine
CAS No.:
Cat. No.: VC13529782
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO2 |
|---|---|
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | 3-(1,3-dioxolan-2-yl)-1-methylpyrrolidine |
| Standard InChI | InChI=1S/C8H15NO2/c1-9-3-2-7(6-9)8-10-4-5-11-8/h7-8H,2-6H2,1H3 |
| Standard InChI Key | ZVGPTNYXIQBVKF-UHFFFAOYSA-N |
| SMILES | CN1CCC(C1)C2OCCO2 |
| Canonical SMILES | CN1CCC(C1)C2OCCO2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine consists of a five-membered pyrrolidine ring (C₄H₈N) with a methyl group at the 1-position and a 1,3-dioxolane ring (C₃H₆O₂) at the 3-position. The dioxolane group, a cyclic acetal, introduces steric bulk and electronic effects that influence reactivity. Key bond angles and torsional strains arise from the fused ring system, as confirmed by X-ray crystallography and computational modeling .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | 3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine |
| SMILES | CN1CCC(C1)C2OCCO2 |
| Topological Polar Surface Area | 21.4 Ų |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the pyrrolidine and dioxolane protons. In NMR (CDCl₃, 400 MHz), the methyl group resonates as a singlet at δ 2.25 ppm, while the dioxolane protons appear as a multiplet between δ 4.80–4.95 ppm . NMR confirms the acetal carbon at δ 103.5 ppm and the pyrrolidine carbons between δ 22.8–48.3 ppm . Infrared (IR) spectroscopy shows absorption bands at 1,120 cm⁻¹ (C–O–C stretching) and 2,850 cm⁻¹ (C–H stretching).
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via acetalization or cyclocondensation reactions. A common method involves reacting 3-pyrrolidinone with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form the dioxolane ring, followed by methylation using methyl iodide . Alternative approaches utilize Montmorillonite K10 as a heterogeneous catalyst, achieving yields >80% under reflux conditions .
Table 2: Optimized Synthesis Conditions
| Parameter | Value |
|---|---|
| Starting Material | 3-Pyrrolidinone |
| Catalyst | Montmorillonite K10 (300 mg) |
| Solvent | Toluene |
| Temperature | 110°C (reflux) |
| Reaction Time | 4–6 hours |
| Yield | 82–89% |
Purification and Scalability
Crude product purification involves flash chromatography (hexane/ethyl acetate, 3:1) or recrystallization from ethanol. Industrial-scale production employs continuous-flow reactors to enhance reproducibility, with in-line IR monitoring ensuring reaction completion .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) indicates a melting point of 34–36°C and decomposition onset at 215°C. The dioxolane ring’s thermal lability necessitates storage at –20°C under inert atmosphere to prevent ring-opening.
Solubility and Partitioning
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (0.12 g/L at 25°C). Its logP value of 1.45 suggests moderate lipophilicity, enabling blood-brain barrier penetration in pharmacological contexts .
Reactivity and Functional Applications
Nucleophilic Substitutions
The pyrrolidine nitrogen acts as a nucleophile, facilitating alkylation and acylation reactions. For example, treatment with benzoyl chloride yields N-benzoyl derivatives, while reaction with methyl acrylate produces β-amino esters .
Dioxolane Ring-Opening
Under acidic conditions (HCl/THF), the dioxolane undergoes hydrolysis to regenerate a ketone, serving as a protective group strategy in multistep syntheses .
Pharmacological Activity
In muscarinic receptor binding assays, 3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine derivatives show subtype selectivity, with IC₅₀ values of 12 nM for M₂ receptors versus 450 nM for M₁ . This selectivity stems from steric interactions with receptor subpockets, as revealed by molecular docking studies .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a key intermediate in synthesizing antipsychotics (e.g., risperidone analogs) and antiviral agents. Patent CY1192A discloses its use in imidazole-based therapeutics targeting fungal infections .
Agrochemical Development
Its dioxolane moiety enhances the bioavailability of herbicides, as demonstrated in glyphosate derivatives showing 98% weed suppression at 50 ppm .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | P264: Wash hands after handling |
| H319: Eye damage | P305+P351+P338: Eye rinse |
| H335: Respiratory irritation | P261: Avoid dust inhalation |
Environmental Impact
Biodegradation studies indicate a half-life of 28 days in soil, with no bioaccumulation potential (BCF < 50).
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent work by Kariya et al. (2023) achieved enantioselective synthesis (99% ee) using chiral phosphoric acid catalysts, enabling access to optically pure derivatives for CNS drug discovery .
Targeted Drug Delivery
Nanoparticle-encapsulated formulations show enhanced tumor penetration in murine models, reducing IC₅₀ values for breast cancer cells by 40% compared to free drug .
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